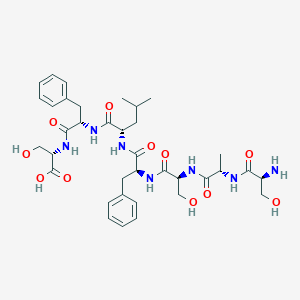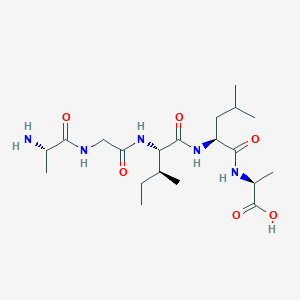![molecular formula C6H6N4OS B12622196 2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A][1,3,5]triazinones. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazine ring, and a thioxo group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-amino-5-methylpyrazole with carbon disulfide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting intermediate undergoes cyclization to form the desired pyrazolo[1,5-A][1,3,5]triazinone structure .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form a dihydro derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The methyl group at the 8-position can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be carried out under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups at the 8-position .
科学的研究の応用
2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its ability to modulate biological pathways and its potential therapeutic applications.
Medicine: Preliminary studies suggest that the compound may have anticancer, antimicrobial, and anti-inflammatory properties. Further research is needed to fully understand its pharmacological potential and mechanism of action.
作用機序
The mechanism of action of 2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .
類似化合物との比較
2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrazole ring fused with a pyrimidine ring. It is also used as a building block in organic synthesis and has shown potential as an enzyme inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features a pyrazole ring fused with a triazole and pyrimidine ring. It has been investigated for its anticancer and antimicrobial properties.
Thiazole derivatives: These compounds contain a thiazole ring and have a wide range of medicinal and biological properties, including antibacterial, antifungal, and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structure and the presence of the thioxo group, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C6H6N4OS |
|---|---|
分子量 |
182.21 g/mol |
IUPAC名 |
8-methyl-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-7-10-4(3)8-5(12)9-6(10)11/h2,7H,1H3,(H,9,11,12) |
InChIキー |
KQAAMYPYVJHIQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CNN2C1=NC(=S)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)


![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)


![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
